molecular formula C24H18FN3 B2872536 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-29-3

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2872536
CAS No.: 901004-29-3
M. Wt: 367.427
InChI Key: KBQCOWVMFMPBOH-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazolo[4,3-c]quinoline core . This core is a fusion of a pyrazole ring and a quinoline ring . The molecule also has a 3,4-dimethylphenyl group and a 4-fluorophenyl group attached to it .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized using multi-component reactions . For example, the pyrazolo[4,3-f]quinoline core can be synthesized in a one-flask multi-component Doebner–Povarov reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the pyrazolo[4,3-c]quinoline core . The presence of the fluorine atom and the dimethylphenyl group could introduce some steric hindrance and electronic effects, influencing the overall properties of the molecule .

Scientific Research Applications

Photophysical Properties and Molecular Logic Switches

Research has explored the photophysical properties of various pyrazoloquinoline derivatives, highlighting their potential in molecular logic switches and fluorescence applications. A study by Uchacz et al. (2016) on amino derivatives of pyrazoloquinolines, including compounds with structural similarities to 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, revealed significant solvatochromism, acidochromism, and solid-state fluorescence. These compounds exhibited unique fluorescence behaviors in response to pH changes, acting as multilevel logic gates or binary on-off switches, which could be leveraged in sensor technology and molecular electronics (Uchacz, Szlachcic, Wojtasik, Mac, & Stadnicka, 2016).

Fluorescence Quenching and Reversibility

Mu et al. (2010) investigated the reversible quenching of fluorescence from pyrazoloquinoline derivatives by protonation, demonstrating the high efficiency of these organic materials as fluorescent entities. The study showed that the fluorescence of these compounds is stable in various solvents but can be efficiently quenched by protic acids, a process that is reversible. This characteristic suggests potential applications in light-emitting devices and sensors that require tunable fluorescence properties (Mu, He, Kong, Hui, Xu, Liang, Jing, Danel, & Kulig, 2010).

Anticancer Activity and Cytotoxicity

Research into the cytotoxic activity of carboxamide derivatives of quinoline compounds, such as those structurally related to this compound, has shown promising results in cancer treatment. Deady et al. (2003) synthesized a series of quinoline carboxylic acids that exhibited potent cytotoxic properties against various cancer cell lines, indicating the potential of these compounds in developing new anticancer therapies (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have been shown to act as kinase inhibitors . They inhibit the phosphorylation of both FLT3 and histone H3, a haspin target, in cells .

Future Directions

The future research directions for this compound could involve further investigation into its potential as a kinase inhibitor . Given the recent revelation that haspin is over-expressed and plays critical roles in many cancers, compounds with dual activity against FLT3 and other important kinases are now being actively developed .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-15-7-8-17(13-16(15)2)23-21-14-26-22-6-4-3-5-20(22)24(21)28(27-23)19-11-9-18(25)10-12-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQCOWVMFMPBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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